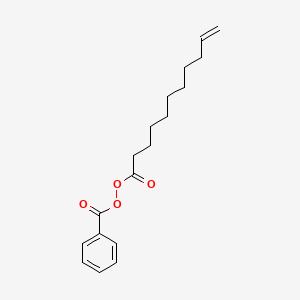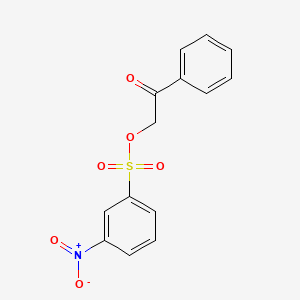
2-Oxo-2-phenylethyl 3-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 3-nitrobenzene-1-sulfonate is an organic compound that features a benzene ring substituted with a nitro group, a sulfonate group, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 3-nitrobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives followed by sulfonation and subsequent attachment of the phenylethyl group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-phenylethyl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under mild to moderate temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-2-phenylethyl 3-nitrobenzene-1-sulfonate, while substitution reactions can introduce various functional groups to the benzene ring .
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 3-nitrobenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenylethyl 3-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The phenylethyl group can interact with hydrophobic regions of proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-2-phenylethyl 4-nitrobenzene-1-sulfonate
- 2-Oxo-2-phenylethyl 3-chlorobenzene-1-sulfonate
- 2-Oxo-2-phenylethyl 3-methylbenzene-1-sulfonate
Uniqueness
2-Oxo-2-phenylethyl 3-nitrobenzene-1-sulfonate is unique due to the specific positioning of the nitro and sulfonate groups on the benzene ring, which can significantly influence its chemical reactivity and interaction with biological molecules. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds .
Eigenschaften
IUPAC Name |
phenacyl 3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c16-14(11-5-2-1-3-6-11)10-21-22(19,20)13-8-4-7-12(9-13)15(17)18/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQFMCGUNNEBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40764351 |
Source


|
| Record name | 2-Oxo-2-phenylethyl 3-nitrobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40764351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112537-84-5 |
Source


|
| Record name | 2-Oxo-2-phenylethyl 3-nitrobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40764351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

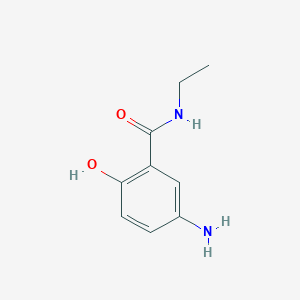
![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)


![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)



![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
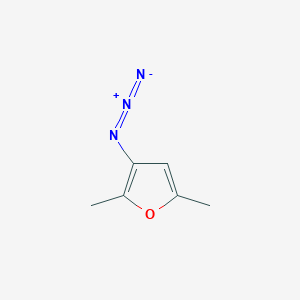
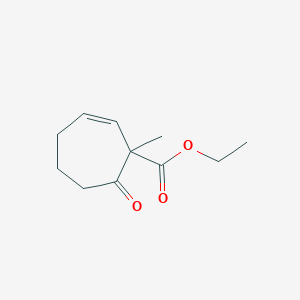
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
